molecular formula C13H16ClFN2O B4676167 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane

1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane

Cat. No. B4676167
M. Wt: 270.73 g/mol
InChI Key: NJDIEIORNWTNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane, also known as CFMDP, is a compound that belongs to the benzodiazepine family. It has been synthesized and studied for its potential use in scientific research due to its unique properties.

Mechanism of Action

1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane acts as a positive allosteric modulator of the GABAA receptor, which means that it enhances the activity of the receptor in the presence of GABA, a neurotransmitter that is involved in the inhibition of neuronal activity. By binding to the GABAA receptor, 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane increases the opening of the chloride ion channel, which leads to an influx of chloride ions into the neuron and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and an overall calming effect.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has been shown to have anxiolytic, sedative, and muscle relaxant effects in animal models. It has also been shown to have anticonvulsant properties and can protect against seizures induced by various agents. 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has a relatively long half-life, which allows for sustained effects in vivo.

Advantages and Limitations for Lab Experiments

1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has several advantages for use in scientific research, including its high affinity and selectivity for the GABAA receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane also has some limitations, including its potential for abuse and addiction, its potential for side effects, and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for research on 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane, including the development of more selective and potent ligands for the GABAA receptor, the investigation of the potential therapeutic applications of 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane in the treatment of anxiety disorders, epilepsy, and other neurological disorders, and the exploration of the mechanisms underlying the biochemical and physiological effects of 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane. Additionally, future research could focus on the development of novel synthetic methods for 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane and related compounds.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has been studied for its potential use as a ligand for the GABAA receptor, which is a type of receptor that is involved in the regulation of anxiety, sleep, and muscle relaxation. Studies have shown that 1-(2-chloro-6-fluorobenzoyl)-4-methyl-1,4-diazepane has a high affinity for the GABAA receptor and can bind to it selectively.

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c1-16-6-3-7-17(9-8-16)13(18)12-10(14)4-2-5-11(12)15/h2,4-5H,3,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDIEIORNWTNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199110
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2-Chloro-6-fluorophenyl)(4-methyl-1,4-diazepan-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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